Furazidine

Description

Structure

3D Structure

Properties

IUPAC Name |

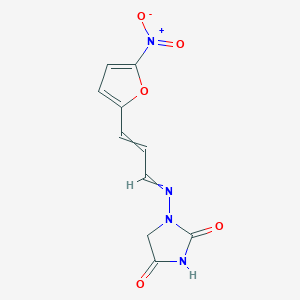

1-[3-(5-nitrofuran-2-yl)prop-2-enylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O5/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18/h1-5H,6H2,(H,12,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECBQELQORZLLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1672-88-4 | |

| Record name | Furagin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1672-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Furazidine's Mechanism of Action on Bacterial Ribosomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of furazidine, a nitrofuran antibiotic, with a specific focus on its interaction with bacterial ribosomes. While the precise molecular binding site remains an active area of research, this document synthesizes the current understanding of this compound's multi-faceted inhibitory action. It details how intracellular reduction of this compound leads to the generation of reactive intermediates that non-specifically target and modify ribosomal components, thereby inhibiting protein synthesis. This guide also presents detailed experimental protocols for key assays to investigate this mechanism further, including ribosome binding assays, in vitro translation inhibition assays, and ribosome footprinting. Quantitative data on the minimum inhibitory concentrations (MICs) of this compound and the related compound nitrofurantoin are provided for comparative analysis. Furthermore, this guide includes visualizations of the proposed mechanism and experimental workflows using the DOT language for Graphviz.

Introduction

This compound is a synthetic nitrofuran derivative with broad-spectrum antibacterial activity.[1] It is primarily used in the treatment of urinary tract infections.[2] Like other nitrofurans, its mechanism of action is complex and involves multiple cellular targets. A key aspect of its antibacterial effect is the inhibition of protein synthesis through interaction with bacterial ribosomes.[3][4] This guide focuses on the technical details of this interaction, providing researchers with the foundational knowledge and experimental frameworks to further elucidate the specific molecular mechanisms.

The prevailing model for this compound's action involves its intracellular reduction by bacterial nitroreductases to form highly reactive electrophilic intermediates.[3][5] These intermediates are capable of covalently modifying a wide range of cellular macromolecules, including ribosomal proteins and ribosomal RNA (rRNA).[3][4] This non-specific modification is thought to disrupt the structure and function of the ribosome, leading to a complete inhibition of protein synthesis.[3] This multi-target mechanism may contribute to the low incidence of acquired bacterial resistance to nitrofurans.[4]

Core Mechanism of Action on the Ribosome

The antibacterial activity of this compound is initiated by its entry into the bacterial cell. Inside the bacterium, flavoproteins, specifically nitroreductases, reduce the nitro group of this compound.[6] This reduction process generates a series of highly reactive intermediates, including nitro-anion radicals and hydroxylamine derivatives.[7]

These reactive species are the primary effectors of cellular damage. They are known to interact with and modify various cellular components, with bacterial ribosomes being a major target. The electrophilic nature of these intermediates allows them to form covalent adducts with nucleophilic sites on ribosomal proteins and rRNA.[7] This chemical modification leads to a global disruption of ribosome function and the cessation of protein synthesis.[3][5] While the interaction is described as non-specific, quantitative differences in the labeling of ribosomal proteins at varying nitrofurantoin concentrations have been observed, suggesting some level of differential reactivity.[5]

Due to the highly reactive and non-specific nature of the this compound intermediates, a single, defined binding pocket on the ribosome has not been identified through high-resolution structural methods like X-ray crystallography or cryo-electron microscopy to date. The current understanding points towards a multi-pronged attack on the ribosome, contributing to the drug's efficacy.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and nitrofurantoin against a range of common uropathogens. The data is presented to allow for easy comparison of their in vitro activity.

Table 1: MICs of this compound against various bacterial strains.

| Bacterial Strain | MIC Range (mg/L) | Reference |

| Enterobacteriaceae | 4 - 64 | [8] |

| Gram-positive cocci | 2 - 4 | [8] |

| Anaerobic bacteria | 0.5 | [8] |

| E. coli (ATCC 25922) | 8 | [8] |

| E. coli (ATCC 35218) | 8 | [8] |

| S. aureus (BAA 976) | 2 | [1] |

| S. aureus (ATCC 25923) | 2 | [1] |

| S. epidermidis (ATCC 12228) | 4 | [1] |

| E. faecalis (ATCC 29212) | 4 | [1] |

Table 2: MICs of Nitrofurantoin against various bacterial strains.

| Bacterial Strain | MIC Range (mg/L) | Reference |

| Enterobacteriaceae | 16 - 64 | [8] |

| Gram-positive cocci | 8 - 64 | [8] |

| Anaerobic bacteria | 4 | [8] |

| E. coli (clinical isolates) | 1 - 128 | [7] |

| S. pseudintermedius | 4 - 16 | [7] |

| E. faecium | 32 - 512 | [7] |

| Carbapenem-resistant E. coli | 1 - 32 | [9] |

| Carbapenem-resistant K. pneumoniae | 8 - 32 | [9] |

| E. coli (ATCC 25922) | 16 | [8] |

| E. coli (ATCC 35218) | 16 | [8] |

| S. aureus (BAA 976) | 16 | [1] |

| S. aureus (ATCC 25923) | 16 | [1] |

| S. epidermidis (ATCC 12228) | 64 | [1] |

| E. faecalis (ATCC 29212) | 64 | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the interaction of this compound with bacterial ribosomes. These are generalized protocols that should be optimized for specific bacterial species and experimental conditions.

Ribosome Binding Assay (Filter Binding)

This assay is designed to determine the binding affinity of this compound (or its activated form) to bacterial ribosomes.

Principle: This method relies on the ability of nitrocellulose filters to retain proteins and protein-ligand complexes while allowing unbound small molecules to pass through. By using a radiolabeled ligand, the amount of bound ligand can be quantified.

Materials:

-

Purified 70S ribosomes or 30S and 50S subunits from the target bacterium.

-

Radiolabeled this compound (e.g., [³H]-furazidine or a suitable radiolabeled analog).

-

Bacterial nitroreductase (purified).

-

NADPH or a suitable reducing agent.

-

Binding Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT.

-

Wash Buffer: Same as Binding Buffer.

-

Nitrocellulose filters (0.45 µm pore size).

-

Vacuum filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Activation of this compound (Optional but Recommended): In a microcentrifuge tube, pre-incubate radiolabeled this compound with purified bacterial nitroreductase and an excess of NADPH in Binding Buffer for 30 minutes at 37°C to generate reactive intermediates. A control reaction without nitroreductase should be run in parallel.

-

Binding Reaction: In separate tubes, mix a constant concentration of purified ribosomes (e.g., 100 nM) with increasing concentrations of either activated or non-activated radiolabeled this compound. The final volume should be 50-100 µL.

-

Incubation: Incubate the binding reactions at 37°C for 30 minutes to allow binding to reach equilibrium.

-

Filtration: Pre-wet the nitrocellulose filters with Wash Buffer. Apply the binding reaction mixtures to the filters under a gentle vacuum.

-

Washing: Wash each filter rapidly with three aliquots of ice-cold Wash Buffer (e.g., 1 mL each) to remove unbound ligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radiolabeled this compound as a function of the total this compound concentration. The data can be fitted to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd) and the number of binding sites (Bmax).

In Vitro Translation Inhibition Assay

This assay measures the inhibitory effect of this compound on protein synthesis in a cell-free system.

Principle: A cell-free extract containing all the necessary components for translation is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein) from a corresponding mRNA template. The effect of this compound is quantified by measuring the reduction in the reporter signal.

Materials:

-

Bacterial cell-free translation system (e.g., E. coli S30 extract).

-

mRNA template encoding a reporter protein (e.g., firefly luciferase).

-

Amino acid mixture.

-

Energy source (ATP, GTP).

-

This compound stock solution.

-

Luciferase assay reagent (if using luciferase reporter).

-

Luminometer or fluorometer.

Procedure:

-

Prepare Reactions: In a 96-well plate, set up the in vitro translation reactions according to the manufacturer's protocol. Each reaction should contain the cell-free extract, amino acids, energy source, and the reporter mRNA.

-

Add Inhibitor: Add varying concentrations of this compound to the reactions. Include a no-drug control (vehicle only) and a positive control inhibitor (e.g., chloramphenicol).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

-

Measure Reporter Signal:

-

For Luciferase: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

For Fluorescent Protein: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.

-

-

Data Analysis: Normalize the signal from the this compound-treated wells to the no-drug control. Plot the percentage of inhibition as a function of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Ribosome Footprinting (Conceptual Protocol)

This advanced technique can be used to map the precise locations on mRNA where ribosomes are stalled by this compound.

Principle: Ribosomes actively translating an mRNA protect a fragment of that mRNA (the "footprint") from nuclease digestion. By isolating and sequencing these footprints, one can obtain a snapshot of ribosome positions across the entire transcriptome. Treatment with a translation inhibitor can cause ribosomes to accumulate at specific sites, which will be revealed by an increased number of footprints at those locations.

Materials:

-

Bacterial culture of the target organism.

-

This compound.

-

Lysis buffer.

-

RNase I.

-

Sucrose gradients for ribosome isolation.

-

RNA purification kits.

-

Reagents for library preparation for next-generation sequencing.

-

Next-generation sequencer.

Procedure:

-

Cell Culture and Treatment: Grow a bacterial culture to mid-log phase. Treat one half of the culture with this compound at a concentration known to inhibit protein synthesis (e.g., 2x MIC), and leave the other half as an untreated control.

-

Cell Lysis and Nuclease Digestion: Rapidly harvest and lyse the cells. Treat the lysate with RNase I to digest any mRNA not protected by ribosomes.

-

Ribosome Isolation: Isolate the monosome fraction (single ribosomes bound to mRNA fragments) by sucrose density gradient centrifugation.

-

Footprint Extraction: Extract the RNA from the isolated monosomes. This will contain the ribosome-protected footprints (typically 20-30 nucleotides in length).

-

Library Preparation and Sequencing: Prepare a sequencing library from the extracted footprints. This involves ligating adapters, reverse transcription to cDNA, and PCR amplification. Sequence the library using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to the bacterial genome or transcriptome. Compare the distribution of ribosome footprints between the this compound-treated and control samples to identify positions of ribosome stalling.

Conclusion and Future Directions

The mechanism of action of this compound on bacterial ribosomes is characterized by the intracellular formation of reactive intermediates that non-specifically modify ribosomal components, leading to the inhibition of protein synthesis. This multi-target approach likely contributes to its sustained efficacy and low rates of resistance. While quantitative data on its direct binding affinity to the ribosome is currently lacking, the provided MIC values demonstrate its potent antibacterial activity.

Future research should focus on employing advanced structural and biochemical techniques to precisely identify the sites of modification on both ribosomal RNA and proteins. High-resolution cryo-electron microscopy of ribosomes treated with activated this compound, coupled with mass spectrometry-based proteomics to identify modified ribosomal proteins, could provide significant insights. Furthermore, the development of stable, labeled analogs of this compound's reactive intermediates would facilitate more precise binding and footprinting studies. The experimental protocols outlined in this guide provide a robust framework for researchers to further unravel the intricate details of this compound's interaction with the bacterial ribosome, which could inform the development of novel antibacterial agents.

References

- 1. mpinat.mpg.de [mpinat.mpg.de]

- 2. Molecular docking study of fda-approved drugs to inhibit the bacterial ribosome [open.metu.edu.tr]

- 3. Measurement of the binding of antibiotics to ribosomal particles by means of equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flexible computational docking studies of new aminoglycosides targeting RNA 16S bacterial ribosome site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Furazidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furazidine, a nitrofuran antibiotic, has long been a subject of interest in medicinal chemistry due to its efficacy against urinary tract infections. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed examination of its primary synthesis pathway. The document elucidates the key reactants, reaction mechanisms, and experimental protocols. Furthermore, it presents a consolidated summary of quantitative data and visual representations of the synthesis process to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Chemical Structure and Properties of this compound

This compound, also known by the synonym Furagin, is chemically designated as 1-[[(E)-3-(5-nitro-2-furanyl)prop-2-enylidene]amino]imidazolidine-2,4-dione.[1][2] It belongs to the class of nitrofuran antibiotics, characterized by the presence of a nitro group attached to a furan ring.[2]

Molecular Structure:

The core structure of this compound consists of a hydantoin (imidazolidine-2,4-dione) ring linked to a 5-nitrofuran moiety through a propenylideneamino bridge. The stereochemistry of the double bonds in the linker is typically in the E configuration.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-[[(E)-3-(5-nitro-2-furanyl)prop-2-enylidene]amino]imidazolidine-2,4-dione | [1] |

| Synonyms | Furagin, Furazidin, Akritoin, NF 416 | [1][3] |

| CAS Number | 1672-88-4 | [1] |

| Molecular Formula | C₁₀H₈N₄O₅ | [1] |

| Molecular Weight | 264.19 g/mol | [3] |

| Appearance | Yellow solid | |

| Melting Point | 262-267°C (with decomposition) | [4] |

Synthesis Pathway of this compound

The most prevalent and industrially significant method for the synthesis of this compound is the acid-catalyzed condensation reaction between a 3-(5-nitro-2-furyl)acrolein derivative and a 1-aminohydantoin derivative.[4][5] This reaction provides a straightforward and efficient route to the target molecule.

General Reaction Scheme

The overall synthesis can be depicted as follows:

Caption: General synthesis pathway for this compound.

Key Reactants and Reagents

-

3-(5-nitro-2-furyl)propenal: This aldehyde is a key building block containing the nitrofuran moiety.

-

1-Aminohydantoin Derivatives: Various derivatives of 1-aminohydantoin can be employed, influencing the reaction specifics and byproducts. Common examples include:

-

1-Aminohydantoin itself

-

Benzylidene-1-aminohydantoin

-

Isopropylidene-1-aminohydantoin

-

5-nitro-2-furfurylidene-1-aminohydantoin (Nitrofurantoin)[4]

-

-

Acid Catalyst: A mineral acid (e.g., sulfuric acid, hydrochloric acid) or a sulfonic acid (e.g., toluenesulfonic acid) is used to catalyze the condensation.[4][5]

-

Solvent: The reaction is typically carried out in an aqueous solution or a mixture of water and a water-miscible organic solvent like an alcohol (e.g., propanol).[4]

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The amino group of the 1-aminohydantoin derivative acts as a nucleophile, attacking the carbonyl carbon of the 3-(5-nitro-2-furyl)propenal. This is followed by the elimination of a water molecule (or another small molecule if a substituted aminohydantoin is used) to form the stable imine linkage in the final this compound product. The acidic conditions protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack.

Experimental Protocols

The following are representative experimental protocols adapted from the literature, primarily from patent documentation, which outlines several variations of the synthesis.[4]

General Procedure

A mixture of 3-(5-nitro-2-furyl)propenal and a 1-aminohydantoin derivative is suspended in an aqueous or aqueous-organic solvent system. An acid catalyst is added, and the mixture is heated to reflux with stirring for a period ranging from 30 minutes to several hours.[5] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] As the reaction proceeds, the this compound product, being insoluble in the reaction medium, precipitates out of the solution.[5]

Upon completion of the reaction, the mixture is cooled, and the crude product is isolated by filtration. The collected solid is washed with water until the filtrate is neutral, followed by washing with an alcohol (e.g., ethanol) to remove unreacted starting materials.[5] Further purification can be achieved by recrystallization from a suitable solvent, such as dimethylformamide (DMF).[5]

Example Protocols and Quantitative Data

The table below summarizes data from several documented synthesis examples.[4]

| Example | 3-(5-nitro-2-furyl)propenal (g) | 1-Aminohydantoin Derivative | Derivative Amount (g) | Acid Catalyst | Solvent System | Reaction Time | Yield (%) | Melting Point (°C) |

| 1 | 10 | Benzylidene-1-aminohydantoin | 10 | Conc. HCl (20 ml) | Water (200 ml) | ~60 min | 84 | 265 (dec.) |

| 2 | 10 | Cyclohexylideneaminohydantoin | 9.7 | Toluenesulfonic acid (4 g) | Water | - | 83 | 262 (dec.) |

| 3 | 10 | Isopropylidene-1-aminohydantoin | 7.8 | Conc. H₂SO₄ (5 ml) | Water (200 ml) | 35 min | 84 | - |

| 4 | 10 | 2-furfurylidene-1-aminohydantoin | 9.7 | Conc. H₂SO₄ (2.5 ml) | Water (200 ml) | - | 72 | - |

| 5 | 20 | 5-nitro-2-furfurylidene-1-aminohydantoin | 22.5 | Conc. H₂SO₄ (10 ml) | Water (500 ml) / Propanol (120 ml) | 30 min | 88 | 262 (dec.) |

dec. = decomposition

Visualization of Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of this compound.

Caption: Laboratory workflow for this compound synthesis.

Conclusion

This technical guide has detailed the chemical structure of this compound and its primary synthesis pathway through acid-catalyzed condensation. The provided experimental protocols and quantitative data offer a solid foundation for researchers and drug development professionals working with this important antibiotic. The straightforward nature of the synthesis, coupled with the ready availability of the starting materials, makes this compound an accessible target for further research and development, including the exploration of novel analogs and formulations.

References

- 1. Furagin | C10H8N4O5 | CID 6870646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-{[3-(5-Nitro-2-furyl)prop-2-en-1-ylidene]amino}imidazolidine-2,4-dione | C10H8N4O5 | CID 146690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Furazidin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. WO1998041520A1 - A process for the preparation of furazidin - Google Patents [patents.google.com]

- 5. WO1998041520A1 - A process for the preparation of furazidin - Google Patents [patents.google.com]

An In-depth Technical Guide to the Early Research and Discovery of Nitrofuran Antibiotics

Executive Summary

The mid-20th century marked a pivotal era in the quest for novel antimicrobial agents. Following the widespread introduction of sulfonamides and penicillin, the need for therapeutics with broader spectrums of activity and different mechanisms of action became apparent. It was within this context that the nitrofuran class of synthetic antibiotics emerged. This technical guide provides a detailed examination of the seminal research that led to the discovery and development of the first nitrofuran antibiotics. It covers the initial synthesis and screening programs, the antimicrobial profiles of foundational compounds, the experimental protocols of the time, and the early, yet insightful, understanding of their multi-faceted mechanism of action. This document is intended to serve as a comprehensive resource for professionals in the fields of microbiology, medicinal chemistry, and drug development, offering a historical and technical perspective on this enduring class of antibacterial agents.

The Genesis of Nitrofuran Discovery

The pioneering work on nitrofuran antibiotics was conducted in the United States during the 1940s by a team at Eaton Laboratories, led by Dr. Moses C. Dodd and William B. Stillman. Their research was the first to systematically investigate the antibacterial properties of derivatives of 5-nitrofuran. The initial breakthrough was reported in 1944, identifying 5-nitro-2-furaldehyde semicarbazone, later named Nitrofurazone , as a potent topical antibacterial agent.[1] This discovery, born from the screening of numerous nitrofuran derivatives, marked the introduction of a new class of synthetic antimicrobials distinct from the sulfonamides and natural product-based antibiotics of the era.[2][3] Nitrofurazone was made available for general clinical use by 1945 for treating wounds, burns, and skin infections.[1][4] This initial success spurred further research, leading to the development of other key nitrofuran drugs, including Nitrofurantoin, which was introduced to clinical practice in 1952 for the treatment of urinary tract infections.[5]

Early Mechanistic Insights

From the outset, it was understood that nitrofurans were not intrinsically bactericidal but required metabolic activation within the target pathogen.[6] This concept of a prodrug was novel for the time. Early studies, particularly those by Asnis and colleagues in the 1950s, demonstrated that bacterial susceptibility to nitrofurans was directly linked to the cell's ability to reduce the 5-nitro group.[7] It was correctly hypothesized that bacterial enzymes, later identified as nitroreductases, convert the parent nitrofuran into highly reactive, short-lived electrophilic intermediates.[6][7]

These reactive species were found to be indiscriminate in their targets, attacking a wide array of vital cellular components. This multi-target mechanism is a hallmark of the nitrofuran class and explains their broad spectrum of activity and the slow development of bacterial resistance.[5][6] Early research identified several key cellular processes disrupted by these intermediates:

-

DNA Damage: The reactive metabolites were shown to cause lesions and strand breaks in bacterial DNA, inhibiting replication and leading to cell death.[1][8]

-

Ribosomal Protein Inhibition: Interference with ribosomal proteins disrupts protein synthesis, a critical process for bacterial growth and function.[6][8]

-

Metabolic Enzyme Disruption: Key enzymes involved in crucial metabolic pathways, such as the citric acid cycle and pyruvate metabolism, were inhibited, crippling the cell's energy production and metabolic functions.[7]

Quantitative Antimicrobial Activity

The early nitrofurans demonstrated a broad spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria.[4] Quantitative data was primarily generated using broth and agar dilution methods to determine the Minimum Inhibitory Concentration (MIC). While comprehensive datasets from the original 1940s studies are sparse in modern literature, subsequent and historical analyses confirm the general potency of these compounds.

Table 1: Representative In Vitro Activity of Early Nitrofuran Antibiotics

| Bacterial Species | Nitrofurazone (MIC, µg/mL) | Nitrofurantoin (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 1 - 25 | 8 - 32 |

| Streptococcus pyogenes | 5 - 25 | 4 - 16 |

| Escherichia coli | 25 - 100 | 16 - 64 |

| Enterococcus faecalis | 25 - 50 | 16 - 32 |

| Klebsiella pneumoniae | 50 - 200 | 32 - 128 |

| Proteus spp. | >100 | >128 |

| Pseudomonas aeruginosa | >100 | >256 |

Note: Values are compiled from various historical sources and represent a general range. Specific MICs can vary based on the strain, medium, and inoculum size used in the assay. Resistance has remained relatively low for certain pathogens, particularly urinary isolates of E. coli treated with nitrofurantoin, which is attributed to the drug's multi-target mechanism.[5][9]

Key Experimental Protocols

The methodologies employed in the 1940s and 1950s laid the foundation for modern antimicrobial research. The following sections detail the core protocols used in the discovery and characterization of nitrofurans.

Chemical Synthesis: Nitrofurazone

The synthesis of Nitrofurazone, as first described by Stillman and Scott in a 1947 patent, is a straightforward condensation reaction.[1][10]

Protocol:

-

Reactant Preparation: A solution of semicarbazide hydrochloride and a buffering agent, such as sodium acetate, is prepared in an aqueous medium.

-

Condensation Reaction: 5-nitrofurfural is added to the semicarbazide solution. The mixture is stirred, often with gentle heating, to facilitate the condensation reaction between the aldehyde group of the 5-nitrofurfural and the primary amine of the semicarbazide.

-

Precipitation and Isolation: Upon reaction completion, the product, 5-nitro-2-furaldehyde semicarbazone (Nitrofurazone), precipitates from the solution as a pale yellow crystalline solid due to its low solubility.

-

Purification: The crude product is isolated via filtration, washed with water to remove unreacted starting materials and salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Antimicrobial Susceptibility Testing: Broth Dilution Method

The determination of the Minimum Inhibitory Concentration (MIC) was a critical step in quantifying the potency of new compounds. The two-fold serial dilution method in a liquid medium, such as Hottinger's broth, was a standard procedure.[11]

Protocol:

-

Preparation of Stock Solution: A stock solution of the test nitrofuran compound is prepared at a known high concentration in a suitable solvent.

-

Serial Dilution: A series of test tubes, each containing a standard volume of sterile bacterial growth medium (e.g., Mueller-Hinton Broth), is prepared. A small volume of the antibiotic stock solution is added to the first tube and mixed. Then, half of the volume from the first tube is transferred to the second tube, and this two-fold dilution process is repeated across the series of tubes, creating a gradient of decreasing antibiotic concentrations.

-

Inoculation: Each tube, including a positive control (no antibiotic) and a negative control (no bacteria), is inoculated with a standardized suspension of the test bacterium (e.g., to a final concentration of ~5 x 10^5 CFU/mL).

-

Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: After incubation, the tubes are visually inspected for turbidity (bacterial growth). The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth.

Conclusion

The early research into nitrofuran antibiotics represents a significant chapter in the history of antimicrobial drug discovery. The work of Dodd, Stillman, and their contemporaries at Eaton Laboratories introduced a purely synthetic class of broad-spectrum agents whose unique, multi-target mechanism of action set them apart from other available therapies. Their development of compounds like Nitrofurazone and Nitrofurantoin provided valuable therapeutic options, particularly for topical and urinary tract infections. The foundational experimental protocols for synthesis, screening, and mechanistic investigation, though rudimentary by today's standards, were effective and laid the groundwork for decades of subsequent research. This guide has aimed to provide a detailed technical overview of these seminal discoveries, offering valuable context for modern researchers engaged in the ongoing battle against antibiotic resistance.

References

- 1. Nitrofural (Nitrofurazone) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Nitrofurazone - Wikipedia [en.wikipedia.org]

- 5. Role of Old Antibiotics in the Era of Antibiotic Resistance. Highlighted Nitrofurantoin for the Treatment of Lower Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 9. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. File:Nitrofurazone synthesis.png - Wikimedia Commons [commons.wikimedia.org]

- 11. [Antibacterial activity and toxicity of a new nitrofuran] - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of Furazidine powder

An In-depth Technical Guide to the Physicochemical Properties of Furazidine Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by the synonym Furagin, is a synthetic antibacterial agent belonging to the nitrofuran class of medicines.[1][2] It is primarily utilized in the treatment and prophylaxis of acute and uncomplicated lower urinary tract infections, where it exerts a broad-spectrum activity against various Gram-positive and Gram-negative pathogens.[1][3] Like other nitrofuran derivatives, this compound is a prodrug, meaning it requires metabolic activation within the target bacterial cell to become active.[4][5]

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) like this compound is fundamental to drug development. These properties govern its stability, solubility, dissolution rate, bioavailability, and ultimately, its therapeutic efficacy and safety. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound powder, outlines standard experimental protocols for their determination, and illustrates key concepts through workflow and pathway diagrams.

Chemical and Physical Properties

This compound is a yellow or orange-yellow, bitter-tasting, fine crystalline powder.[6][7] Its fundamental chemical identifiers and physical properties are summarized in the tables below.

Chemical Identity

| Identifier | Value |

| Chemical Name | 1-{[(1E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}imidazolidine-2,4-dione[8][9] |

| Synonyms | Furagin, Akritoin, F-35, NF-416[8][10][11] |

| CAS Number | 1672-88-4[2][8] |

| Molecular Formula | C₁₀H₈N₄O₅[2][12] |

| Molecular Weight | 264.19 g/mol [2][7][9] |

| Chemical Structure |

|

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 267-270 °C (with decomposition) | [2][8][13] |

| pKa (Predicted) | 7.79 ± 0.10 | [2][8] |

| LogP (Predicted) | 0.74 | [14] |

| Density (Predicted) | 1.61 g/cm³ | [2] |

| Appearance | Yellow to orange-yellow crystalline powder | [6][7] |

Solubility Profile

This compound is characterized by its limited solubility in water and many common organic solvents.[6] This low solubility is a critical factor influencing its formulation and bioavailability.

| Solvent | Qualitative Solubility | Source(s) |

| Water | Very slightly soluble | [6] |

| Ethanol (96%) | Very slightly soluble | [6] |

| Methanol | Slightly soluble | [8][10] |

| Acetone | Slightly soluble | [6] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble (10 mg/mL) | [10][11] |

| Dimethylformamide (DMF) | Hardly soluble | [6] |

| Chloroform | Practically insoluble | [6] |

| Benzene | Practically insoluble | [6] |

Crystalline Structure and Polymorphism

The solid-state properties of an API are crucial for manufacturing and stability. This compound is known to exist in at least two distinct crystalline polymorphic forms, designated Form I and Form II.[15][16]

-

Form I: Crystallizes in the P2₁/c space group and features two symmetry-independent molecules in its asymmetric unit (Z' = 2).[15][17]

-

Form II: Crystallizes in the P1 space group with a single molecule in the asymmetric unit (Z' = 1).[15][18]

These polymorphs are constructed from different molecular conformers and exhibit unique intermolecular interactions, which can influence their physical properties such as melting point, solubility, and dissolution rate.[15] The existence of polymorphism necessitates strict control during the manufacturing process to ensure batch-to-batch consistency. In addition to the neat polymorphs, this compound can also form solvates, including with tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).[17]

Caption: Workflow for the identification and characterization of this compound polymorphs.

Stability Profile

This compound powder is reported to be hygroscopic and requires storage in dry, controlled conditions, typically under refrigeration or frozen (-20°C).[2][8][10] Thermal analysis indicates that both known polymorphs are stable until they begin to decompose near their melting point of approximately 288-289°C.[17] As with other nitrofurans, the core chemical structure is relatively stable.[19] Stability studies are essential to determine appropriate storage conditions and shelf-life and to identify potential degradation products.

Mechanism of Action

This compound's antibacterial effect is a multi-faceted process that relies on its activation within the bacterial cell.[4] This selective activation is a key feature of its mechanism.

-

Cellular Uptake and Activation: this compound passively diffuses into the bacterial cell.

-

Reduction by Nitroreductases: Inside the bacterium, flavoproteins known as nitroreductases (e.g., NfsA, NfsB) reduce the 5-nitro group of this compound.[5][20] This step is crucial and does not occur efficiently in mammalian cells, contributing to the drug's selective toxicity.[4]

-

Generation of Reactive Intermediates: The reduction process generates a series of highly reactive electrophilic intermediates.[4][21]

-

Multi-Target Damage: These reactive molecules non-specifically attack multiple targets within the cell, leading to a bactericidal or bacteriostatic effect depending on the concentration.[1][5] The primary targets include:

-

Bacterial DNA and RNA: Intermediates bind covalently to nucleic acids, causing strand breakage and inhibiting replication and transcription.[4]

-

Ribosomal Proteins: The drug damages ribosomal proteins, leading to the complete inhibition of protein synthesis.[5][22]

-

Metabolic Enzymes: Key enzymes in carbohydrate metabolism and the citric acid cycle are inhibited, disrupting cellular respiration and energy production.[20][21]

-

Cell Wall: Synthesis of the bacterial cell wall can be impaired, weakening its structural integrity.[4]

-

This multi-target mechanism makes it difficult for bacteria to develop resistance.[5]

Caption: Antimicrobial mechanism of action of this compound within a bacterial cell.

Experimental Protocols

The following sections describe generalized, standard methodologies for determining the key physicochemical properties of a pharmaceutical powder like this compound. These protocols are based on common pharmacopeial methods (e.g., USP, Ph. Eur.) and established laboratory techniques.

Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the crystalline powder transitions to a liquid state.

-

Apparatus: Digital melting point apparatus, capillary tubes (closed at one end).

-

Procedure:

-

Ensure the this compound powder is dry and finely powdered.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Place the tube into the heating block of the apparatus.

-

Set a heating ramp rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the expected melting point (267-270 °C).[2]

-

Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point).

-

Note any decomposition (e.g., charring, gas evolution) observed during the process.

-

Perform the measurement in triplicate and report the mean range.

-

Equilibrium Solubility Determination (Shake-Flask Method)

-

Objective: To quantify the solubility of this compound in various solvents at a specified temperature (e.g., 25 °C or 37 °C).

-

Apparatus: Orbital shaker with temperature control, vials, centrifuge, analytical balance, HPLC-UV or UV-Vis spectrophotometer.

-

Procedure:

-

Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).[6][10]

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to let undissolved solids settle.

-

Withdraw a sample from the supernatant and clarify it by centrifugation (e.g., 15 minutes at 10,000 rpm) or filtration through a 0.22 µm syringe filter compatible with the solvent.

-

Dilute the clarified supernatant with an appropriate mobile phase or solvent.

-

Quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV) against a standard curve.

-

Express the solubility in units such as mg/mL or mol/L.

-

pKa Determination (Potentiometric Titration)

-

Objective: To determine the acid dissociation constant (pKa) of this compound, which is critical for predicting its ionization state and solubility at different pH values.

-

Apparatus: Autotitrator or manual titration setup with a calibrated pH meter and electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

-

Begin stirring the solution and record the initial pH.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) if the compound is basic, or a strong base (e.g., 0.1 M NaOH) if it is acidic. Given the predicted pKa of ~7.8, titration with a base is appropriate for the imide proton.[2]

-

Record the pH of the solution after each incremental addition of the titrant.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point on the titration curve. Alternatively, use titration software to calculate the pKa from the derivative of the curve.

-

Caption: Relationship between pH, pKa, and the aqueous solubility of this compound.

Conclusion

The physicochemical properties of this compound powder define its behavior as a pharmaceutical substance. Its identity as a yellow, crystalline solid with a high melting point and poor aqueous solubility presents distinct challenges and considerations for formulation development. The existence of at least two polymorphs requires diligent solid-state characterization and control to ensure product quality and performance. Its multi-target mechanism of action, initiated by reductive activation within bacteria, underscores its efficacy as an antimicrobial agent. The data and protocols presented in this guide serve as a foundational resource for researchers and developers working with this important API, enabling informed decisions in formulation, analytical method development, and clinical application.

References

- 1. pillintrip.com [pillintrip.com]

- 2. Cas 1672-88-4,this compound | lookchem [lookchem.com]

- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 4. What is the mechanism of Furazidin? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. repository.usmf.md [repository.usmf.md]

- 7. Furazidin | CymitQuimica [cymitquimica.com]

- 8. This compound | 1672-88-4 [chemicalbook.com]

- 9. Furagin | C10H8N4O5 | CID 6870646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. usbio.net [usbio.net]

- 11. Furagin | Antibacterial | TargetMol [targetmol.com]

- 12. GSRS [precision.fda.gov]

- 13. Furazidin [chembk.com]

- 14. FURAZIDIN (PD073700, DECBQELQORZLLP-UHFFFAOYSA-N) [probes-drugs.org]

- 15. Crystal structures of two furazidin polymorphs revealed by a joint effort of crystal structure prediction and NMR crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WO2015181741A1 - Polymorphic forms of furazidin - Google Patents [patents.google.com]

- 17. cbmm.lodz.pl [cbmm.lodz.pl]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. karger.com [karger.com]

- 21. What is Furazidin used for? [synapse.patsnap.com]

- 22. academic.oup.com [academic.oup.com]

Furazidine's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazidine, a nitrofuran derivative, is a synthetic antimicrobial agent with a broad spectrum of activity against both gram-positive and gram-negative bacteria.[1] While historically used for urinary tract infections, the rise of antimicrobial resistance has renewed interest in older drug classes like nitrofurans. This technical guide provides an in-depth analysis of this compound's in vitro activity against clinically relevant gram-positive bacteria. We will delve into its mechanism of action, present quantitative susceptibility data, detail the experimental protocols for determining its efficacy, and visualize key pathways and workflows. This compound's efficacy is attributed to its multi-targeted mechanism of action, which is initiated by the reduction of its nitro group by bacterial flavoproteins, such as nitroreductases, to produce highly reactive intermediates.[2][3] These intermediates can then indiscriminately damage various cellular components, including DNA, ribosomal proteins, and enzymes crucial for metabolic pathways, making the development of resistance more challenging for bacteria.[3]

Quantitative Susceptibility Data

The in vitro efficacy of this compound against a range of gram-positive bacteria has been evaluated in several studies. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a key quantitative measure of susceptibility. The following tables summarize the MIC values for this compound against various gram-positive isolates.

Table 1: this compound MIC Values for Staphylococci and Enterococci

| Bacterial Species | Strain Type | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2 - 4 | 4 | 4 |

| Staphylococcus aureus | ATCC 25923 (Reference Strain) | 4 | - | - |

| Staphylococcus epidermidis | ATCC 12228 (Reference Strain) | 2 | - | - |

| Enterococcus faecalis | ATCC 29212 (Reference Strain) | 4 | - | - |

MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: General Activity of this compound Against Gram-Positive Cocci

| Bacterial Group | MIC Range (mg/L) |

| Gram-Positive Cocci | 2 - 4 |

Experimental Protocols

The determination of this compound's MIC values is predominantly carried out using the broth microdilution method, following standardized guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of this compound that prevents visible growth.

Detailed Steps:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration.

-

Preparation of Microtiter Plates: Serial twofold dilutions of the this compound stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) directly in the wells of a 96-well microtiter plate. This results in a range of concentrations to be tested.

-

Inoculum Preparation:

-

Several colonies of the test bacterium are picked from a fresh agar plate (e.g., Blood Agar or Tryptic Soy Agar).

-

The colonies are suspended in a sterile saline solution or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

-

This suspension is then further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation: Each well containing the this compound dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

-

Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, the plates are visually inspected for bacterial growth (indicated by turbidity or a pellet at the bottom of the well). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Mechanism of Action and Signaling Pathway

This compound is a prodrug, meaning it requires activation within the bacterial cell to exert its antimicrobial effect.[3] This activation is a multi-step process initiated by bacterial nitroreductases.

Caption: this compound's mechanism of action within a bacterial cell.

Experimental and Logical Workflows

The process of determining the antibacterial spectrum of a compound like this compound follows a structured workflow, from initial screening to detailed characterization.

Caption: A generalized workflow for determining this compound's antibacterial spectrum.

Conclusion

This compound demonstrates significant in vitro activity against a variety of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Enterococcus faecalis. Its efficacy, coupled with a multi-targeted mechanism of action that may slow the development of resistance, positions it as a valuable antimicrobial agent. The standardized broth microdilution method provides a reliable means of quantifying its potency. Further research is warranted to expand our understanding of its activity against a broader range of gram-positive pathogens, particularly various Streptococcus species, and to correlate these in vitro findings with clinical outcomes. This comprehensive technical guide serves as a foundational resource for researchers and drug development professionals exploring the potential of this compound in an era of increasing antimicrobial resistance.

References

Furazidine's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide

Abstract

In an era marked by the escalating threat of antimicrobial resistance, the re-evaluation of established antibacterial agents is a critical strategy. Furazidine, a nitrofuran derivative, has long been utilized, particularly in Eastern Europe, for the treatment of urinary tract infections (UTIs).[1] Its efficacy is rooted in a multi-targeted mechanism of action that hinders the development of resistance.[1] This technical guide provides an in-depth analysis of this compound's spectrum of activity against clinically relevant gram-negative bacteria, with a focus on uropathogens. It consolidates quantitative susceptibility data, details the experimental protocols for its evaluation, and illustrates the key molecular and procedural pathways involved.

Mechanism of Action

This compound's antibacterial effect is not aimed at a single cellular target but involves a cascade of disruptive events initiated within the bacterial cell.[1] This broad-based mechanism is a key factor in its sustained efficacy and the low incidence of resistance development.

The process begins with the passive diffusion of this compound into the bacterial cell. Inside the bacterium, the drug's nitro group is reduced by bacterial flavoproteins, specifically nitroreductases, to generate highly reactive electrophilic intermediates.[2] These intermediates are cytotoxic and indiscriminately attack multiple cellular macromolecules.[1][2]

The primary consequences of this activation are:

-

DNA and RNA Damage: The reactive intermediates bind to and induce structural damage, including strand breaks, in bacterial DNA and RNA, thereby inhibiting replication, transcription, and leading to lethal mutations.[2][3]

-

Inhibition of Protein Synthesis: The intermediates attack ribosomal proteins, disrupting the integrity of ribosomes and halting protein synthesis.[1][2]

-

Metabolic Disruption: Key enzymatic pathways, including carbohydrate metabolism, are inhibited, crippling the cell's energy production and essential metabolic functions.[1]

-

Generation of Oxidative Stress: The reduction of the nitro group can also generate superoxide radical anions, which cause further oxidative damage to cellular components.[3]

This multifaceted attack ensures bacterial cell death and makes it difficult for bacteria to evolve resistance through a single-point mutation.[1]

In Vitro Spectrum of Activity Against Gram-Negative Bacteria

This compound demonstrates significant activity against a range of gram-negative bacteria, particularly those belonging to the Enterobacteriaceae family, which are the predominant causative agents of UTIs.[3] Its activity is generally higher than that of the related compound, nitrofurantoin.[3][4]

Activity Against Reference Strains

Minimum Inhibitory Concentration (MIC) data for ATCC (American Type Culture Collection) and other reference strains provide a standardized measure of antibacterial potency. Studies consistently show this compound has lower MIC values compared to nitrofurantoin against these strains.[3][5]

| Bacterial Strain | Organism | Furazidin MIC (mg/L) |

| ATCC 25922 | Escherichia coli | 8[3] |

| ATCC 35218 | Escherichia coli | 8[3] |

| ATCC 700603 | Klebsiella pneumoniae | 32[3] |

| ATCC 12453 | Proteus mirabilis | Not specified, but activity is 2-fold higher than nitrofurantoin[5] |

| NCIMB 10102 | Enterobacter aerogenes | Not specified |

| ATCC 51957 | Salmonella enterica | Not specified |

Table 1: In vitro activity of this compound against common gram-negative reference strains.

Activity Against Clinical Isolates

This compound maintains robust activity against clinical isolates, including multidrug-resistant (MDR) strains of E. coli.[3] The overall MIC range for Enterobacteriaceae is reported to be between 4 and 64 mg/L.[3][4] For clinical isolates of E. coli and K. pneumoniae, a significant portion falls into an intermediate susceptibility category with MICs of 8-32 mg/L.[6]

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| Escherichia coli | 100 | 8[7] | 64[7] | ≤4 - >64 |

| Escherichia coli (MDR) | 18 | Not specified | Not specified | 4 - 64[3] |

| Klebsiella pneumoniae | Not specified | Not specified | Not specified | 8 - >256[6] |

Table 2: Summary of this compound's in vitro activity against clinical gram-negative isolates. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

It is important to note that non-fermenting gram-negative bacteria, such as Pseudomonas aeruginosa and Acinetobacter spp., are generally considered resistant to nitrofuran derivatives.[3][7]

Experimental Methodologies: Antimicrobial Susceptibility Testing

The determination of this compound's MIC values is primarily conducted using standardized laboratory procedures, such as the broth microdilution method, in accordance with guidelines from bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][7]

Broth Microdilution Protocol

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterial isolate.

Key Steps:

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., E. coli) is prepared in a saline solution or broth, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then further diluted to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Drug Dilution Series: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted this compound is inoculated with the prepared bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

-

Incubation: The inoculated plate is incubated under ambient air at 35 ± 1°C for 16-20 hours.

-

MIC Determination: Following incubation, the plate is examined visually or with a plate reader. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[3]

Mechanisms of Resistance

While resistance to this compound is uncommon due to its multi-targeted mechanism, gram-negative bacteria can employ several general strategies to resist antibiotics.[1][8]

General Resistance Pathways:

-

Drug Inactivation: Bacterial enzymes modify or destroy the antibiotic molecule.

-

Target Alteration: Mutations in the drug's molecular targets (e.g., ribosomal proteins) prevent the drug from binding effectively.

-

Reduced Permeability: Changes in the outer membrane, such as the modification or loss of porin channels, limit the drug's entry into the cell.

-

Efflux Pumps: Bacteria actively transport the antibiotic out of the cell before it can reach its targets.[8]

In the context of nitrofurans, the primary mechanism of acquired resistance involves mutations in the genes encoding the nitroreductase enzymes (nfsA and nfsB). These mutations lead to reduced activation of the drug, preventing the formation of the cytotoxic reactive intermediates. Due to the similar structure and activation pathway, there is significant cross-resistance between this compound and nitrofurantoin.[7][9]

Conclusion

This compound demonstrates a potent and clinically relevant spectrum of activity against the primary gram-negative uropathogens, including E. coli and K. pneumoniae. Its in vitro efficacy, which is often superior to that of nitrofurantoin, is well-documented against both reference strains and contemporary clinical isolates. The drug's multi-targeted mechanism of action not only ensures broad disruptive effects on bacterial physiology but also presents a high barrier to the development of resistance. For drug development professionals and researchers, this compound represents a valuable therapeutic option, particularly in the empirical treatment of uncomplicated UTIs where gram-negative bacteria are the predominant pathogens.

References

- 1. What is Furazidin used for? [synapse.patsnap.com]

- 2. What is the mechanism of Furazidin? [synapse.patsnap.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

A Technical Whitepaper on the Molecular Basis of Furazidine's Antibacterial Efficacy

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Furazidine, a member of the nitrofuran class of antibiotics, has a long-standing history in the treatment of urinary tract infections, particularly in Eastern Europe.[1] Its sustained efficacy is largely attributed to a multi-targeted mechanism of action that circumvents common bacterial resistance pathways. This document provides an in-depth technical examination of the molecular processes underpinning this compound's antibacterial effects. It details the critical activation of the compound by bacterial nitroreductases, the subsequent generation of reactive intermediates, and the widespread damage these intermediates inflict upon essential cellular macromolecules, including DNA, RNA, and proteins. This guide synthesizes quantitative data on its efficacy and presents detailed protocols for key experimental assays used to investigate its mechanism, offering a comprehensive resource for researchers in antimicrobial drug discovery and development.

The Activation Pathway: A Prodrug's Journey to Potency

This compound is a prodrug, meaning it is administered in an inactive form and requires bioactivation within the target bacterial cell to exert its antimicrobial effect.[2] This selective activation is a cornerstone of its efficacy and favorable toxicity profile. The process is initiated by bacterial flavoproteins known as nitroreductases (NTRs), which are widespread in bacteria but absent in mammalian cells.[1][3]

These enzymes, specifically oxygen-insensitive Type I nitroreductases (such as NfsA and NfsB in E. coli), catalyze the reduction of the 5-nitro group on the furan ring.[2] This is a stepwise two-electron reduction that generates highly reactive and unstable electrophilic intermediates, including nitroso and hydroxylamino derivatives.[2][4][5] These reactive nitrogen species are the ultimate effectors of this compound's toxicity, indiscriminately targeting multiple cellular components.[1][4] This multi-pronged attack mechanism makes it exceedingly difficult for bacteria to develop resistance through single-point mutations.[1]

Caption: this compound activation pathway within a bacterial cell.

The Multi-Targeted Assault on Bacterial Viability

Once activated, the reactive intermediates of this compound launch a widespread, non-specific attack on numerous vital cellular components. This multifaceted assault is the key to its broad-spectrum activity and the low incidence of clinically significant resistance.[1][5]

Genotoxicity: Damage to DNA and RNA

The electrophilic intermediates generated from this compound readily react with nucleic acids. They form covalent bonds with bacterial DNA, leading to a variety of lesions, including strand breaks and lethal mutations.[4][6] This damage inhibits critical processes such as DNA replication and transcription.[4] In E. coli, this genotoxic stress is a potent inducer of the SOS response, a cellular pathway that responds to DNA damage.[7] The induction of the sulA promoter, a key component of the SOS system, has been experimentally demonstrated in the presence of this compound.[7]

Caption: Molecular mechanisms of this compound-induced DNA damage.

Halting the Assembly Line: Inhibition of Protein Synthesis

Bacterial ribosomes are another primary target of this compound's reactive metabolites. These intermediates attack ribosomal proteins non-specifically, leading to their inactivation.[4][5] This damage results in the complete and rapid cessation of protein synthesis, a process essential for bacterial growth and multiplication.[1][5] The inhibition of inducible enzyme synthesis occurs at concentrations equivalent to the minimum inhibitory concentrations (MICs) for several bacterial species.[5]

Metabolic Sabotage: Disruption of Key Enzymatic Pathways

Beyond nucleic acids and ribosomes, this compound interferes with broader metabolic functions. The reactive intermediates inhibit enzymes involved in crucial pathways such as carbohydrate metabolism and the citric acid cycle, disrupting cellular energy production and the synthesis of essential precursors.[1][4] Some evidence also points towards an inhibitory effect on cell wall synthesis, which would weaken the structural integrity of the bacterium.[4][6]

Caption: this compound's impact on protein synthesis and metabolism.

Quantitative Efficacy of this compound

The multi-targeted mechanism of this compound translates to potent antibacterial activity against a broad spectrum of common pathogens, including those resistant to other classes of antibiotics.[1][8] Minimum Inhibitory Concentration (MIC) data provides a quantitative measure of this efficacy.

Table 1: MIC of this compound Against ESKAPE Pathogens

| Pathogen Group | MIC Range (µg/mL) |

|---|---|

| ESKAPE* Pathogens | 0 - 32 |

*ESKAPE pathogens include Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species. Data sourced from MedChemExpress.[7]

Table 2: Comparative MICs of this compound and Nitrofurantoin against Uropathogenic E. coli (n=100)

| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

|---|---|---|

| This compound | 8 | 64 |

| Nitrofurantoin | 16 | 128 |

Data from a 2023 study on clinical isolates, indicating that this compound's MIC values were two times lower than those for nitrofurantoin.[9]

Key Experimental Protocols

Investigating the molecular basis of this compound's action involves a variety of specialized assays. Below are detailed methodologies for core experiments.

Protocol for Cell-Based Nitroreductase Activity Assay

This protocol is adapted from methodologies using a GFP reporter system under the control of an SOS-inducible promoter to quantify prodrug activation in vivo.[10]

Caption: Experimental workflow for a cell-based nitroreductase assay.

Methodology:

-

Strain and Plasmids: Utilize an engineered E. coli strain (e.g., SOS-R4) containing a plasmid-borne SOS-inducible promoter (sulA) fused to a green fluorescent protein (GFP) reporter gene. A second compatible plasmid is used to express the nitroreductase gene of interest.[10]

-

Culturing: Grow the bacterial cultures in appropriate media (e.g., Luria Broth) with antibiotics for plasmid maintenance at 37°C with shaking.

-

Induction and Exposure: At mid-log phase (OD₆₀₀ ≈ 0.4-0.6), induce expression of the nitroreductase. Aliquot the culture into a 96-well plate and add serial dilutions of this compound. Include a negative control (no this compound) and a positive control (a known DNA-damaging agent).

-

Incubation: Incubate the plate at 37°C for 4-6 hours to allow for this compound activation, DNA damage, and subsequent GFP expression.

-

Measurement: Measure the fluorescence (Excitation: ~485 nm, Emission: ~510 nm) using a microplate reader. For single-cell resolution, analyze cells using a flow cytometer.

-

Data Analysis: Plot the mean fluorescence intensity against the this compound concentration. Higher fluorescence indicates greater nitroreductase-mediated activation of the prodrug.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the standard broth microdilution method as recommended by EUCAST guidelines.[9]

Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Antibiotic Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The typical concentration range tested is 0.06 to 128 mg/L.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol for Measuring Intracellular Reactive Nitrogen Species (RNS)

This protocol outlines a general method using a fluorescent probe to detect the generation of reactive species within bacterial cells. Note that such probes can have limitations and require careful controls.[11][12]

Methodology:

-

Bacterial Culture: Grow bacteria to mid-log phase as described in the MIC protocol.

-

Cell Preparation: Harvest the cells by centrifugation, wash twice with a suitable buffer (e.g., phosphate-buffered saline, PBS), and resuspend in the same buffer to a defined optical density (e.g., OD₆₀₀ = 0.5).

-

Probe Loading: Add a cell-permeable fluorescent probe sensitive to reactive species (e.g., Dihydroethidium for superoxide or other probes for RNS) to the cell suspension. Incubate in the dark for 30-60 minutes to allow the probe to enter the cells.

-

Treatment: Add this compound to the cell suspension at a concentration known to be effective (e.g., 4x MIC). Include an untreated control.

-

Incubation and Measurement: Incubate at 37°C. At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots and measure the fluorescence intensity using a fluorometer or flow cytometer at the probe's specific excitation/emission wavelengths. An increase in fluorescence over time in the treated sample compared to the control indicates the generation of intracellular reactive species.

Conclusion

The antibacterial efficacy of this compound is rooted in a sophisticated, multi-targeted mechanism that is initiated by its selective activation within bacterial cells. By generating highly reactive intermediates, this compound simultaneously inflicts damage upon DNA, ribosomes, and critical metabolic enzymes. This complex mode of action explains its sustained clinical utility and the notably low development of bacterial resistance. The experimental protocols and quantitative data presented herein provide a foundational resource for further research into this important class of antibiotics and for the development of next-generation antimicrobial agents that may leverage similar multi-targeting strategies.

References

- 1. What is Furazidin used for? [synapse.patsnap.com]

- 2. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]

- 4. benchchem.com [benchchem.com]

- 5. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Furazidin? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ijabbr.com [ijabbr.com]

- 9. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sfrbm.org [sfrbm.org]

- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Review of Furazidine's Pharmacodynamics

This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, a nitrofuran derivative antibiotic. It delves into its mechanism of action, antibacterial spectrum, and the experimental methodologies used to evaluate its efficacy.

Introduction

This compound, also known as Furagin, is a synthetic antibacterial agent belonging to the nitrofuran class of drugs.[1][2] It is primarily utilized for the treatment and prophylaxis of uncomplicated lower urinary tract infections (UTIs).[1][3] this compound exhibits broad-spectrum activity against a variety of common Gram-positive and Gram-negative uropathogens.[1][4][5] Its clinical efficacy is rooted in a multi-targeted mechanism of action that minimizes the development of significant bacterial resistance.[1][6]

Mechanism of Action

This compound functions as a prodrug, meaning it requires intracellular enzymatic activation to exert its antibacterial effects.[6] Its action is multifaceted, disrupting several vital bacterial processes simultaneously.[7] At lower concentrations, it is generally bacteriostatic, inhibiting bacterial growth, while at higher therapeutic doses, it becomes bactericidal, actively killing the bacteria.[4][8]

The activation and subsequent antibacterial cascade can be summarized in the following steps:

-

Cellular Uptake and Activation : this compound passively enters the bacterial cell. Inside the cytoplasm, it is reduced by bacterial flavoproteins, specifically nitroreductases (such as NfsA and NfsB in E. coli).[7][9][10] This reduction process is crucial and is less efficient in mammalian cells, which contributes to the selective toxicity of the drug towards bacteria.[7]

-

Formation of Reactive Intermediates : The enzymatic reduction of this compound's nitro group generates highly reactive, short-lived electrophilic intermediates.[1][6][7][11] These intermediates are the primary effectors of the drug's antibacterial activity.

-

Multi-Target Damage : The reactive metabolites non-specifically attack multiple targets within the bacterial cell:[6]

-

Bacterial DNA : The intermediates can covalently bind to DNA, causing strand breakage, mutations, and other lethal damage that inhibits DNA replication and transcription.[1][7][12]

-

Ribosomal Proteins : They interact with and damage ribosomal proteins, leading to the complete inhibition of protein synthesis.[1][7][11]

-

Metabolic Enzymes : The drug's intermediates can inhibit enzymes involved in crucial metabolic pathways, including carbohydrate metabolism and the citric acid cycle.[1][6][9]

-

Cell Wall Synthesis : this compound can also interfere with the synthesis of essential cell wall components, weakening the bacterial structure and leading to cell lysis.[7]

-

This multi-pronged attack makes it difficult for bacteria to develop resistance through a single mutation, contributing to the sustained efficacy of nitrofuran antibiotics.[1][6]

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action for this compound activation and its multi-target effects.

Antibacterial Spectrum and Efficacy

This compound is effective against a wide range of pathogens commonly associated with UTIs. Its spectrum includes both Gram-positive and Gram-negative bacteria.[5] Notably, it retains activity against many multidrug-resistant (MDR) strains.[13]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of this compound compared to Nitrofurantoin against various uropathogens, including reference strains and clinical MDR isolates. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Comparative MIC Values (mg/L) Against Reference Strains

| Bacterial Strain | This compound (MIC) | Nitrofurantoin (MIC) |

|---|---|---|

| Enterobacteriaceae | ||

| Escherichia coli ATCC 25922 | 16 | 32 |

| Klebsiella pneumoniae ATCC 700603 | 64 | 64 |

| Proteus mirabilis ATCC 25933 | 4 | 16 |